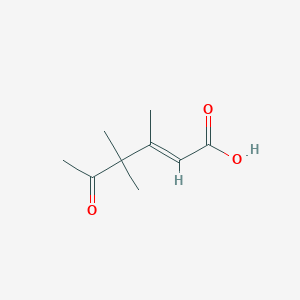
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is an organic compound with the molecular formula C9H14O3 It is known for its unique structure, which includes a hexenoic acid backbone with three methyl groups and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method is the aldol condensation of 3,4,4-trimethyl-2-pentanone with acetic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid involves its interaction with molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds and interact with enzymes, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,4-Trimethyl-2-hexenoic acid: Similar structure but lacks the keto group.
5-Hydroxy-3,4,4-trimethyl-2-hexenoic acid: Contains a hydroxyl group instead of a keto group.
3,4,4-Trimethyl-5-oxo-hexanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is unique due to the presence of both the keto group and the specific arrangement of methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
14919-56-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-6(5-8(11)12)9(3,4)7(2)10/h5H,1-4H3,(H,11,12)/b6-5+ |
Clé InChI |
SEWNGIZDLCBMTA-AATRIKPKSA-N |
SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
SMILES isomérique |
C/C(=C\C(=O)O)/C(C)(C)C(=O)C |
SMILES canonique |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Key on ui other cas no. |
90612-53-6 |
Synonymes |
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















